Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
CAS No.: 2230200-74-3
Cat. No.: VC11662662
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate - 2230200-74-3](/images/structure/VC11662662.png)
Specification
CAS No. | 2230200-74-3 |
---|---|
Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate |
Standard InChI | InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3/t9-/m0/s1 |
Standard InChI Key | CEYHKCZODRRMMV-VIFPVBQESA-N |
Isomeric SMILES | COC(=O)C1=CC(=C(C=C1)N)NC[C@@H]2CCO2 |
SMILES | COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2 |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate, reflects its stereochemistry at the oxetane ring’s 2-position. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 236.27 g/mol | |
InChIKey | CEYHKCZODRRMMV-VIFPVBQESA-N | |
SMILES | COC(=O)C1=CC(=C(C=C1)N)NC[C@@H]2CCO2 |
The (2S) configuration ensures chirality, critical for interactions in biological systems .
Spectral and Computational Data
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NMR: Predicted spectra highlight aromatic protons (δ 6.5–7.5 ppm), oxetane methylene groups (δ 3.0–4.0 ppm), and ester methyl (δ 3.8 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 237.1 (M+H⁺).
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step protocols, often starting from chiral oxetane precursors. A patent (WO2021118906A1) describes a related process for oxetan-2-ylmethanamine, a structural analog, involving:
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Ring Expansion: Conversion of epoxides to oxetanes using Lewis acids .
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Amine Introduction: Substitution with azide intermediates, followed by reduction to amines .
For this compound, esterification of 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoic acid with methanol under acidic conditions (e.g., H₂SO₄) is typical.
Pharmaceutical Applications
Role in Drug Development
As a bulk drug intermediate, this compound is pivotal in synthesizing glucagon-like peptide-1 (GLP-1) receptor agonists. These agents treat type 2 diabetes by enhancing insulin secretion .
Case Study: GLP-1 Agonist Synthesis
The oxetane moiety improves metabolic stability and bioavailability. Substitution at the 3-position modulates receptor binding affinity .
Preclinical Research
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Enzyme Inhibition: Preliminary studies suggest activity against kinases due to the amino-benzoate scaffold.
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ADME Profiles: Oxetanes enhance solubility, with logP values ~1.5, favoring oral bioavailability .
Supplier | Purity | Price (USD/g) |
---|---|---|
Ark Pharm | 97% | 250 |
Aladdin Scientific | 95% | 220 |
Echemi | 90% | 200 |
Prices vary by quantity, with bulk orders (≥100 g) discounted by 15–20%.
Future Directions
Novel Derivatives
Modifications at the oxetane or benzoate groups could yield analogs with improved pharmacokinetics. Computational modeling (e.g., DFT) aids in predicting bioactivity .
Green Chemistry Initiatives
Replacing azide intermediates with enzymatic amination could enhance safety and sustainability .
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